molecular formula C14H12FN B3164785 5-(3-fluorophenyl)-2,3-dihydro-1H-indole CAS No. 893735-22-3

5-(3-fluorophenyl)-2,3-dihydro-1H-indole

Cat. No.: B3164785
CAS No.: 893735-22-3
M. Wt: 213.25 g/mol
InChI Key: OLELWZXBQBGTLV-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-2,3-dihydro-1H-indole is a compound that belongs to the indole family, which is known for its diverse biological and pharmacological activities. This compound features a fluorophenyl group attached to the indole core, which can significantly influence its chemical properties and biological activities.

Mechanism of Action

Target of Action

5-(3-Fluorophenyl)indoline, as an indoline derivative, is known to interact with multiple receptors . Indoline derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with diverse biological activities .

Mode of Action

For instance, some indoline derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells . They have also exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .

Biochemical Pathways

Indoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indoline derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

The indoline moiety is widely used in drug design due to its special structure and properties . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner .

Result of Action

Some indoline derivatives have shown significant protective effects against h2o2-induced death of raw 2647 cells . They have also exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), suggesting neuroprotective effects .

Action Environment

It is known that the physicochemical properties of indoline derivatives can be influenced by their environment . For instance, the two rings of indoline are non-coplanar, which can increase the water solubility and decrease the lipid solubility of the compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-2,3-dihydro-1H-indole typically involves the reaction of 3-fluoroaniline with an appropriate indole precursor under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form the indole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinolines, and other heterocyclic compounds that can have significant biological activities.

Scientific Research Applications

5-(3-fluorophenyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-2,3-dihydro-1H-indole
  • 5-(3-bromophenyl)-2,3-dihydro-1H-indole
  • 5-(3-methylphenyl)-2,3-dihydro-1H-indole

Uniqueness

The presence of the fluorine atom in 5-(3-fluorophenyl)-2,3-dihydro-1H-indole imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This can enhance its biological activity and make it a more potent compound for various applications .

Properties

IUPAC Name

5-(3-fluorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-5,8-9,16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLELWZXBQBGTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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